molecular formula C12H10ClFN2O2 B12904044 4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one CAS No. 88093-87-2

4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one

Cat. No.: B12904044
CAS No.: 88093-87-2
M. Wt: 268.67 g/mol
InChI Key: OCSWMXZBRFLARL-UHFFFAOYSA-N
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Description

4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone class This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a methoxy group attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylpyridazin-3(2H)-one with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylpyridazin-3(2H)-one
  • 4-Fluoro-2-methylpyridazin-3(2H)-one
  • 5-Methoxy-2-methylpyridazin-3(2H)-one

Uniqueness

4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one is unique due to the presence of both chloro and fluorophenyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

88093-87-2

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

4-chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3-one

InChI

InChI=1S/C12H10ClFN2O2/c1-16-12(17)11(13)10(6-15-16)18-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3

InChI Key

OCSWMXZBRFLARL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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